molecular formula C10H8BrNO B11716802 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one

Cat. No.: B11716802
M. Wt: 238.08 g/mol
InChI Key: UKZCDCACMDNOJE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one can be achieved through several synthetic routes:

    Hydroamination: This method involves the metal-catalyzed intramolecular hydroamination of an alkyne function by an amide moiety.

    Carbopalladation: Reductive Heck conditions can be employed to furnish benzazepinones.

    Amidation: Various amidation approaches allow the synthesis of both saturated and unsaturated benzazepinones.

Chemical Reactions Analysis

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one involves its role as a potent and ligand-efficient pan-BET bromodomain inhibitor. It binds simultaneously to both bromodomains, exploiting a bivalent mode of action. This binding inhibits the activity of BET bromodomains, which are involved in the regulation of gene expression .

Comparison with Similar Compounds

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and its role as a pan-BET bromodomain inhibitor, which makes it a valuable compound in scientific research and therapeutic applications.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-1,3-dihydro-3-benzazepin-2-one

InChI

InChI=1S/C10H8BrNO/c11-9-6-12-10(13)5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,12,13)

InChI Key

UKZCDCACMDNOJE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=CNC1=O)Br

Origin of Product

United States

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